![molecular formula C13H10ClN3O2 B1598045 Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate CAS No. 174842-56-9](/img/structure/B1598045.png)

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate

説明

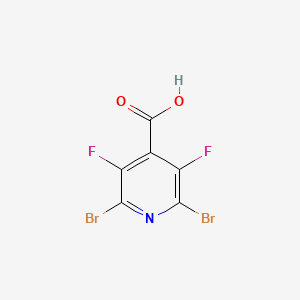

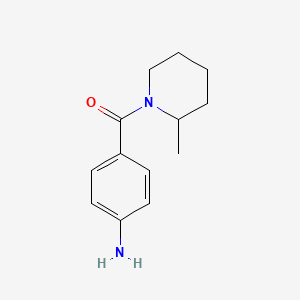

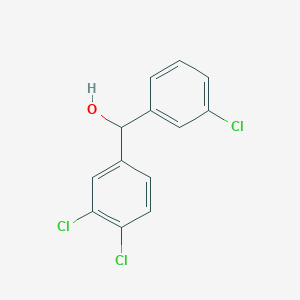

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a chemical compound with the molecular formula C13H10ClN3O2 . It has an average mass of 275.690 Da and a mono-isotopic mass of 275.046143 Da .

Synthesis Analysis

The synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives has been reported . The starting product, ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate, was reacted to afford the ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate . This compound was then dissolved in a solution of ethanol and dichloromethane, and sodium borohydride was added in small portions .Molecular Structure Analysis

The molecular structure of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is represented by the formula C13H10ClN3O2 . Further molecular modelling studies were performed on all the final compounds to predict their profile on the α1β2γ2-GABA A R subtype .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate include the reaction of the starting product with sodium borohydride in a solution of ethanol and dichloromethane .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate include a molecular weight of 275.69 . More detailed physical and chemical properties are not provided in the sources.科学的研究の応用

Fluorescent Molecules in Materials Science and Biological Interactions

Specific Scientific Field

Materials Science and Biological Interactions

Comprehensive and Detailed Summary of the Application

Pyrazolo[1,5-a]pyrimidines-based fluorophores, a family of compounds that includes Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate, have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Detailed Description of the Methods of Application or Experimental Procedures

The study identified these compounds due to their simpler and greener synthetic methodology, as well as their tunable photophysical properties . The methodology had a relative method efficiency (RME) of 40–53%, compared to those of BODIPYS (RME: 1.31–17.9%) .

Thorough Summary of the Results or Outcomes Obtained

The compounds exhibited tunable photophysical properties, with absorption and emission behaviors improving with electron-donating groups (EDGs) at position 7 on the fused ring . The compounds bearing simple aryl groups allowed good solid-state emission intensities (QY SS = 0.18 to 0.63), making them suitable for designing solid-state emitters .

Anti-Inflammatory Compounds

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Chronic inflammation contributes to a number of diseases, making the control of the inflammatory response an important therapeutic goal . Pyrazolo[1,5-a]quinazoline compounds, which include Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate, have been synthesized and screened as potential anti-inflammatory compounds .

Detailed Description of the Methods of Application or Experimental Procedures

A library of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives were synthesized and screened for their anti-inflammatory properties . The specific methods of synthesis and screening are not detailed in the search results.

Thorough Summary of the Results or Outcomes Obtained

The search results did not provide specific outcomes or quantitative data for the anti-inflammatory properties of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate . However, the fact that these compounds were included in a library for screening suggests potential for therapeutic applications .

将来の方向性

The future directions for the study of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate could involve further molecular modelling studies and electrophysiological assays to better understand its profile on the α1β2γ2-GABA A R subtype . Additionally, more comprehensive studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

特性

IUPAC Name |

ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJDJCYFVGJPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381975 | |

| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

CAS RN |

174842-56-9 | |

| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)

![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)

![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)